(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Description
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Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)benzotriazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c10-9(11,12)5-16-8-2-1-6(4-13)3-7(8)14-15-16/h1-3H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVURBYKYZGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=NN2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,2,3]triazole ring, which is known for its pharmacological relevance. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various derivatives of benzo[d][1,2,3]triazole. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against multiple cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.12 | DNA intercalation |
| Compound B | HCC827 | 7.02 | Apoptosis induction |
| Compound C | NCI-H358 | 4.01 | Cell cycle arrest |
These studies indicate that compounds with similar structures to this compound exhibit promising antitumor activity through various mechanisms including apoptosis and cell cycle modulation .
Antimicrobial Activity
In addition to antitumor properties, derivatives of benzo[d][1,2,3]triazole have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
| Compound F | Candida albicans | 16 µg/mL |
These findings suggest that compounds similar to this compound could serve as effective antimicrobial agents .
The mechanisms underlying the biological activities of triazole derivatives are multifaceted:
- DNA Binding : Many triazole compounds exhibit a tendency to bind to DNA within the minor groove. This interaction can disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cells leading to apoptosis.
- Inhibition of Key Enzymes : Certain derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation.
Case Studies
A notable study investigated the effects of a structurally similar triazole derivative on human lung cancer cell lines using both two-dimensional and three-dimensional culture systems. Results indicated that while these compounds were effective in reducing cell viability in vitro, they also exhibited toxicity towards normal fibroblast cells at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
